5-acetyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4-(4-methoxyphenyl)-6-methylnicotinonitrile
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Overview
Description
5-acetyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4-(4-methoxyphenyl)-6-methylnicotinonitrile is a complex organic compound that features a benzimidazole moiety fused with a nicotinonitrile structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4-(4-methoxyphenyl)-6-methylnicotinonitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is then functionalized with various substituents to achieve the desired structure. Common reagents used in these reactions include acetyl chloride, methoxybenzene, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-acetyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4-(4-methoxyphenyl)-6-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), alkylating agents (methyl iodide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Scientific Research Applications
5-acetyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4-(4-methoxyphenyl)-6-methylnicotinonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-acetyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4-(4-methoxyphenyl)-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds with similar benzimidazole structures but different substituents.
Nicotinonitrile derivatives: Compounds with the nicotinonitrile core but varying functional groups.
Uniqueness
5-acetyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4-(4-methoxyphenyl)-6-methylnicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H20N4O2S |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
5-acetyl-2-(1H-benzimidazol-2-ylmethylsulfanyl)-4-(4-methoxyphenyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C24H20N4O2S/c1-14-22(15(2)29)23(16-8-10-17(30-3)11-9-16)18(12-25)24(26-14)31-13-21-27-19-6-4-5-7-20(19)28-21/h4-11H,13H2,1-3H3,(H,27,28) |
InChI Key |
LPBFHQPRVHBKBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)SCC2=NC3=CC=CC=C3N2)C#N)C4=CC=C(C=C4)OC)C(=O)C |
Origin of Product |
United States |
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